molecular formula C23H17N3O4S B11133721 (2E)-2-(2H-chromen-3-ylmethylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(2H-chromen-3-ylmethylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11133721
M. Wt: 431.5 g/mol
InChI Key: UFYFUZKVJHVTIY-UDWIEESQSA-N
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Description

(2E)-2-[(2H-CHROMEN-3-YL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that combines chromene, methoxyphenyl, and thiazolo-triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2H-CHROMEN-3-YL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the chromene and methoxyphenyl intermediates, followed by their condensation with thiazolo-triazine under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2H-CHROMEN-3-YL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2E)-2-[(2H-CHROMEN-3-YL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(2H-CHROMEN-3-YL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(2E)-2-[(2H-CHROMEN-3-YL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

(2E)-2-(2H-chromen-3-ylmethylidene)-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H17N3O4S/c1-29-17-8-6-14(7-9-17)11-18-21(27)24-23-26(25-18)22(28)20(31-23)12-15-10-16-4-2-3-5-19(16)30-13-15/h2-10,12H,11,13H2,1H3/b20-12+

InChI Key

UFYFUZKVJHVTIY-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC5=CC=CC=C5OC4)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=NC2=O

Origin of Product

United States

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